7-脱氮-2',3'-二脱氧鸟苷

描述

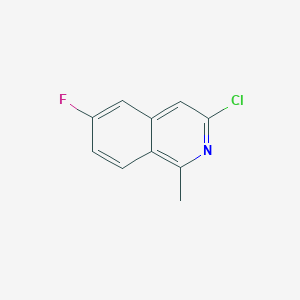

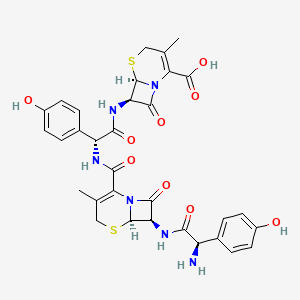

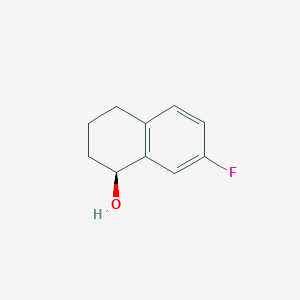

7-Deaza-2’,3’-dideoxyguanosine (7-Deaza-ddG) is a 2’,3’-dideoxynucleoside 5’-triphosphate, which can inhibit HIV-1 reverse transcriptase with a Ki of 25 nM .

Synthesis Analysis

The synthesis of 7-deaza-2’-deoxyisoguanosine has been achieved by either the glycosylation of 2-methoxy-7H-pyrrolo[2,3-d]pyrimidin-4-amine with 2-deoxy-3,5-di-O-(4-toluoyl)-a-d-erythro-pen-tofuranosyl chloride followed by hydrolysis of the MeO group of the nucleobase or by photochemical conversion of the Cl substituent of 2-chloro-7-deaza-2’-deoxyadenosine .

Molecular Structure Analysis

The crystal structure of 7-deaza-2’-deoxyisoguanosine was determined by a single-crystal X-ray analysis. It adopts the N(1)-H/6-NH2/keto tautomeric form, and the sugar conformation is C(1’)-exo . The molecular formula is C11H14N4O4 .

Chemical Reactions Analysis

7-Deaza-2-deoxyguanosine allows PCR and sequencing reactions from CpG islands[^5^][9]. The addition of 7-deaza-2-deoxyguanosine significantly improves results, particularly when small amounts of poor quality DNA are available as starting material .

Physical And Chemical Properties Analysis

The stability of the duplexes was examined by temperature-dependent UV spectra . The modified nucleosides 2′-deoxy-7-cyano- and 2′-deoxy-7-amido-7-deazaguanosine (dPreQ 0 and dADG, respectively) recently discovered in DNA are the products of the bacterial queuosine tRNA modification pathway and the dpd gene cluster .

科学研究应用

新型二脱氧核苷异构体

7-脱氮-2',3'-二脱氧鸟苷已被探索作为抗 HIV 化合物的新的异构体。Nair、Lyons 和 Purdy (1991 年) 的研究重点是创建二脱氧肌苷和二脱氧鸟苷的稳定异构体,这在 HIV 治疗中至关重要。这些化合物的 5-氮杂-7-脱氮异构体与它们的母体化合物相比,显示出对水解裂解的稳定性增加(Nair 等人,1991 年)。

7-脱氮-2',3'-二脱氧鸟苷的合成

Seela 和 Muth (1988 年) 描述了通过 Barton 脱氧反应合成 7-脱氮-2',3'-二脱氧鸟苷。这种合成方法提供了一个稳定的 N-糖基键,突出了该化合物在进一步科学应用中的潜力,尤其是在核苷类似物领域(Seela & Muth,1988 年)。

抗 HIV 和抗肿瘤活性

Franchetti 等人(1991 年)研究了 7-脱氮-2',3'-二脱氧鸟苷类似物的抗 HIV-1 和抗肿瘤活性。该研究强调了这些化合物对某些癌细胞系的显着细胞抑制活性,指出了它们在癌症研究中的潜力(Franchetti 等人,1991 年)。

甲基化和 DNA 稳定性

Seela 和 Chen (1997 年) 的研究探索了 7-脱氮-7-甲基鸟嘌呤对 DNA 稳定性的影响。他们发现 7-脱氮修饰稳定了 B-DNA 双链体,而没有引起显着的结构转变,这对于理解 DNA-蛋白质相互作用至关重要(Seela & Chen,1997 年)。

含有 C-7 炔类类似物的寡脱氧核苷酸

Buhr 等人(1996 年)讨论了含有 7-脱氮-2'-脱氧鸟苷类似物的寡脱氧核苷酸的合成和性质。他们的发现表明这些寡脱氧核苷酸的稳定性和效力增加,使其成为反义 DNA 应用的有希望的先导(Buhr 等人,1996 年)。

安全和危害

Users should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c12-11-13-9-7(10(17)14-11)3-4-15(9)8-2-1-6(5-16)18-8/h3-4,6,8,16H,1-2,5H2,(H3,12,13,14,17)/t6-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRKZBFORRGBSAO-POYBYMJQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=CC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=CC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Deaza-2',3'-dideoxyguanosine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4,4-Dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine](/img/structure/B1436992.png)